(2S)-4-oxoazetidin-2-yl acetate
Description
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
[(2S)-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1 |
InChI Key |
OEYMQQDJCUHKQS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)N1 |
Canonical SMILES |
CC(=O)OC1CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Enzymatic Selective Hydrolysis of Amino Acid Esters
One established approach to preparing 2-azetidinone derivatives, including this compound, begins with the enzymatic selective hydrolysis of di-esterified amino acid precursors. Specifically, a β-amino acid di-alkyl ester (such as dimethyl β-aminoglutarate) is treated with an ester-hydrolyzing enzyme (esterase) under mild aqueous-organic conditions.
-
- The β-amino acid di-ester is dissolved in a phosphate buffer (pH ~8.0).
- Pig liver esterase (e.g., Esterase E-3128) is added at ambient temperature (~25°C).
- The reaction proceeds for 2.5 hours with occasional stirring.
- The mixture is acidified to pH ~7.0 and concentrated under reduced pressure at temperatures below 20°C.
- The crude product is extracted with methanol and purified by silica gel chromatography.
-
- Preferential hydrolysis of one ester group occurs, yielding a mono-ester amino acid intermediate with retention of stereochemistry.
- Subsequent cyclization using triphenylphosphine and a heterocyclic disulfide (e.g., 2,2'-dipyridyl disulfide) in acetonitrile promotes ring closure to the azetidinone.
- Yields of the 2-azetidinone derivatives can reach up to 84%.
- The method allows for high stereoselectivity and is scalable.
References:
This method is detailed in European Patent EP0051234B1, which describes the enzymatic hydrolysis and cyclization steps for producing 2-azetidinone derivatives with high yield and stereochemical purity.
Chemical Synthesis via Acylation and Cyclization of Amino Precursors
Another synthetic route involves the chemical acylation of amino-substituted precursors followed by cyclization to form the azetidinone ring.
-
- Starting from 3-hydroxy-2-(p-methoxybenzylidine hydrazine)quinoxaline, a solution is prepared in dry dioxane.
- Triethylamine and chloroacetyl chloride are added at low temperature to acylate the amino group, forming an intermediate chloro-substituted azetidinone acetate.
- Acetic acid may be present to facilitate the reaction.
- The product crystallizes from a chloroform-methanol mixture.
-
- The product is (2S)-1-(2-hydroxy quinoxalin-3yl amino)-3-chloro-4-oxoazetidin-2-yl acetate.
- Yield is approximately 60%.
- Melting point is 147°C.
- Characterized by IR and NMR spectroscopy confirming the beta-lactam ring and acetate substituent.
-
- This intermediate can be reacted with nucleophiles such as sodium azide to substitute the 4-position chlorine, retaining stereochemistry and enabling derivatization.
- Water can be used as a green solvent alternative to acetonitrile for these substitutions with high yields (~95%).
References:
This synthetic strategy and characterization details are reported in organic chemistry research articles focusing on beta-lactam derivatives with heterofunctional scaffolds.
Synthesis via Protection, Alkylation, and Deprotection Strategies
A more complex synthetic approach involves multi-step protection and deprotection of functional groups to achieve the desired acetoxyazetidinone structure.
-
- Preparation of bis-protected 4-alkoxycarbonylmethyl-2-azetidinone derivatives using trialkylsilyl groups for hydroxyl protection.
- Alkylation reactions with strong bases followed by acid treatments to selectively hydrolyze ester groups to free acids.
- Conversion of carboxylic acid groups to acetoxy esters using reagents such as lead tetraacetate (Pb(OAc)4) in acetic acid.
- Final deprotection with strong oxidizing agents like ceric ammonium nitrate to yield the target acetoxyazetidinone.
-
- This method allows for precise stereocontrol and functional group manipulation.
- It is suitable for synthesizing intermediates for penem and carbapenem antibiotics.
-
- The process involves multiple steps and the use of toxic reagents such as lead tetraacetate.
- Requires careful handling and purification at each stage.
References:
This method is described in Korean patent KR101314955B1, focusing on intermediates for penem antibiotic synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Enzymatic Hydrolysis + Cyclization | β-Aminoglutaric acid di-ester | Pig liver esterase, triphenylphosphine, disulfide | Up to 84 | High | Mild conditions, enzymatic selectivity |
| Chemical Acylation + Cyclization | 3-Hydroxy-2-(p-methoxybenzylidine hydrazine)quinoxaline | Triethylamine, chloroacetyl chloride, acetic acid | ~60 | High | Intermediate for further nucleophilic substitution |
| Protection/Alkylation/Deprotection | Bis-trialkylsilyl protected azetidinone | Strong base, Pb(OAc)4, ceric ammonium nitrate | Not specified | High | Multi-step, toxic reagents involved |
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:
Oxidation: Involves the formation of acyliminium cations from alkyl radicals.
Reduction: Typically involves the reduction of the lactam ring.
Substitution: Commonly occurs at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Lead (IV) carboxylate.
Reducing Agents: Commonly used reducing agents for lactam rings.
Nucleophiles: React with acyliminium cations formed during oxidation.
Major Products:
Carbapenem and Penem Derivatives: These are major products formed from the reactions involving 4-Acetoxy-2-azetidinone.
Scientific Research Applications
(2S)-4-oxoazetidin-2-yl acetate is a heterocyclic compound notable as a synthetic intermediate for bioactive molecules, especially antibiotics. Its applications span chemistry, biology, and drug development, owing to its distinct chemical reactivity and biological properties.
Applications in Chemistry
This compound serves as a versatile reagent and building block in organic synthesis. It is integral to creating complex molecules, such as carbapenems and penems, which are important antibiotics. The acetoxy group at the 4-position of the azetidine ring enhances its reactivity, making it useful in various chemical reactions.
Synthesis Methods
- Industrial Synthesis: Larger-scale synthesis involves optimized reaction conditions and industrial-grade reagents to ensure high yields and purity. Quality control is rigorously implemented to meet application standards.
Biological Applications
Research indicates that this compound exhibits significant biological activity, especially in antimicrobial and anticancer domains.
Antimicrobial Properties
The compound's mechanism of action often involves the inhibition of specific enzymes or proteins, leading to biological effects. It may inhibit bacterial enzymes, resulting in its antimicrobial properties.
Studies and Interactions
Studies have focused on the interactions of this compound with biological targets, assessing how the compound inhibits specific enzymes or alters cellular pathways, contributing to its biological efficacy. Research has shown that it may affect bacterial resistance mechanisms or enzyme inhibition profiles relevant to drug development.
Role in Drug Development
Derivatives of this compound have been explored for potential therapeutic applications in drug development. It has demonstrated biological activities as irreversible inhibitors with different pharmaceutical effects, not exclusively related to the antibacterial properties, and has been exploited as acylating agents for the covalent inhibition of a wide variety of targets . Among them are elastases, thrombines, cathepsin K, calpain, prostate specific antigen, low-density lipoproteo-phospholipases, transacylases, and cholesterol-acyltransferases, and proteases of cytomegalovirus . Moreover, there are known compounds with anti-cancer and anti-tuberculosis properties, anti-HFAAH, HDACs, proteasomes, cathepsins and vasopressin, and even cholesterol absorption inhibitors, analgesics, and anti-inflammatory compounds .
Comparative Analysis of Related Compounds
(2S)-4-oxoazetidin-2-y acetate is unique due to its combination of the 4-oxoazetidine structure and the acetoxy group, which imparts distinct chemical reactivity and biological properties advantageous for research and industrial applications, particularly in antibiotic synthesis and drug development.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S)-4-Oxoazetidine | Lacks acetoxy group | More reactive due to unmodified nitrogen |
| 4-Oxoazetidine-2-thiol | Contains thiol group instead of acetate | Potentially different biological activities |
| 3-Acetoxy-3-propanolactam | Similar lactam structure but varies in substituents | Different reactivity patterns |
| 4-Acetoxyazetidinone | Shares core structure but differs in functional groups | Used extensively in antibiotic synthesis |
Mechanism of Action
The mechanism of action of 4-Acetoxy-2-azetidinone involves the formation of acyliminium cations during oxidation. These cations are stabilized by adjacent nitrogen atoms and react with nucleophiles to form various derivatives . This mechanism is crucial in the synthesis of antibiotics, where the compound acts as a pseudo substrate, acylating the active sites of enzymes and inhibiting their action .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Table 1: Structural Comparison of (2S)-4-oxoazetidin-2-yl Acetate and Analogues
Key Observations:
- Stereochemistry : The (2S) configuration in the target compound contrasts with (2R) in analogs like P1, affecting enzymatic recognition and synthetic pathways .
- Substituents : Addition of bulky groups (e.g., tert-butyldimethylsilyl) enhances stability but reduces solubility. Functional groups like methylthio (P1) or morpholine (2c) modulate biological activity .
Key Observations:
- Chiral Synthesis : Asymmetric 1,3-dipolar cycloaddition () and enzymatic methods () are critical for enantiomeric purity.
- Metal-Mediated Reactions : Zinc and samarium enable substitutions at C3/C4 but may cause ring cleavage in strained β-lactams .
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
